molecular formula C10H16N2 B1386090 [(6-Methylpyridin-3-yl)methyl](propan-2-yl)amine CAS No. 1152851-27-8

[(6-Methylpyridin-3-yl)methyl](propan-2-yl)amine

Cat. No. B1386090
CAS RN: 1152851-27-8
M. Wt: 164.25 g/mol
InChI Key: KUJVPTTXJVZVAY-UHFFFAOYSA-N
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Description

“(6-Methylpyridin-3-yl)methylamine” is a chemical compound with the molecular formula C7H10N2 . It has an average mass of 122.168 Da and a monoisotopic mass of 122.084396 Da .


Molecular Structure Analysis

The molecular structure of “(6-Methylpyridin-3-yl)methylamine” consists of a pyridine ring with a methyl group attached to the 6th carbon and an amine group attached to the 3rd carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-Methylpyridin-3-yl)methylamine” include a density of 1.0±0.1 g/cm3, a boiling point of 219.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.6±3.0 kJ/mol and a flash point of 107.3±10.2 °C .

Scientific Research Applications

Pharmaceutical Intermediate Synthesis

This compound is used in the synthesis of Etoricoxib , a medication used for treating acute pain, osteoarthritis, and chronic musculoskeletal pain . The process involves creating an intermediate that is crucial for the final active pharmaceutical ingredient (API).

Organic Chemistry Research

In organic chemistry, this compound serves as a building block for creating more complex molecules. It’s particularly useful in constructing compounds with pyridine rings, which are common in many drugs and agrochemicals .

Analytical Chemistry

“(6-Methylpyridin-3-yl)methylamine” can be used as a reference material in Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography/Mass Spectrometry (GC/MS) for structural confirmation and quantitative analysis .

Material Sciences

The compound’s properties can be analyzed to understand the HOMO-LUMO energy gap , which is indicative of a molecule’s reactivity and kinetic stability. This is essential in the development of new materials with specific electronic properties .

Crystallography

Researchers can study the crystal structure of derivatives of this compound to gain insights into molecular interactions and bonding. This information is vital for designing materials with desired crystalline properties .

properties

IUPAC Name

N-[(6-methylpyridin-3-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(2)11-6-10-5-4-9(3)12-7-10/h4-5,7-8,11H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJVPTTXJVZVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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